molecular formula C33H33NO7 B419619 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 494194-12-6

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B419619
CAS No.: 494194-12-6
M. Wt: 555.6g/mol
InChI Key: VVFSWESXYBQUSI-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to natural products and known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional group diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share the quinoline core but differ in their substituents.

    Phenoxyethyl Derivatives: Compounds such as 2-phenoxyethanol have similar phenoxyethyl groups but lack the complex quinoline structure.

Uniqueness

What sets 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its combination of multiple functional groups on a quinoline core, providing a unique set of chemical and biological properties.

This detailed overview highlights the complexity and potential of this compound in various fields of research and application

Properties

CAS No.

494194-12-6

Molecular Formula

C33H33NO7

Molecular Weight

555.6g/mol

IUPAC Name

2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C33H33NO7/c1-20-30(33(37)41-15-14-40-25-10-5-4-6-11-25)31(22-8-7-9-24(35)16-22)32-26(34-20)17-23(18-27(32)36)21-12-13-28(38-2)29(19-21)39-3/h4-13,16,19,23,31,34-35H,14-15,17-18H2,1-3H3

InChI Key

VVFSWESXYBQUSI-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)O)C(=O)OCCOC5=CC=CC=C5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)O)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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